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Cliotide T3

Cat. No.: B1577457
Attention: For research use only. Not for human or veterinary use.
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Description

Cliotide T3 is a member of the cliotide family, which are cystine-knot peptides belonging to the broader cyclotide class. Cliotides are characterized by a unique head-to-tail cyclic backbone and a conserved cystine knot formed by three disulfide bonds, a structure that confers exceptional stability against thermal, chemical, and proteolytic degradation . These peptides are naturally isolated from plants, primarily within the Fabaceae family, such as Clitoria ternatea . In research settings, cliotides have demonstrated significant bioactivities that make them compelling subjects for drug discovery and development. They exhibit potent in vitro antimicrobial activity against a range of Gram-negative bacteria, including E. coli , K. pneumoniae , and P. aeruginosa . Furthermore, cliotides show promising cytotoxic effects against human cancer cell lines , such as HeLa cells, highlighting their potential as leads for anticancer agents . Their mechanism of action is generally attributed to their ability to interact with and disrupt cell membranes, leading to cell death . Some cationic cliotides also display immunostimulating activity , capable of augmenting the secretion of various cytokines and chemokines in human monocytes . The high stability and diverse bioactivity profile of this compound make it a valuable tool for investigating novel antimicrobial and anticancer therapeutics, studying peptide-protein interactions, and exploring the biology of cystine-knot peptides. This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals, nor for personal consumption.

Properties

bioactivity

Mammalian cells, Cancer cells

sequence

GLPTCGETCTLGTCYVPDCSCSWPICMKN

Origin of Product

United States

Molecular Structure and Biophysical Characterization of Cliotide T3

Primary Amino Acid Sequence Elucidation

The primary structure of Cliotide T3 has been determined through a combination of direct protein sequencing and translation from its precursor gene. nih.govuniprot.org The mature this compound peptide is composed of 29 amino acids. It is processed from a larger 127-amino acid precursor protein, which includes a signal peptide and a propeptide region that are removed to yield the final, mature cyclotide. uniprot.org The peptide backbone is cyclized via a peptide bond between the N-terminal Glycine (B1666218) (Gly) and the C-terminal Asparagine (Asn). uniprot.org

The amino acid sequence of this compound is presented below. Due to its cyclic nature, the starting point of the sequence is arbitrary.

Table 1: Primary Amino Acid Sequence of this compound

FeatureDescriptionSource
Amino Acid Sequence GLPTCGETCTLGTCYVPDCSCSWPICMKN nih.govuq.edu.au
Number of Residues 29 uniprot.org
Precursor Protein The mature peptide is derived from a 127-amino acid precursor (UniProt ID: C0HKG1). uniprot.org
Cyclization A peptide bond forms between Gly-25 and Asn-53 of the precursor protein. uniprot.org

Disulfide Connectivity and Topology of the Cyclic Cysteine Knot

This compound contains six conserved cysteine residues that form three interlocking disulfide bonds. This arrangement creates a highly stable structure known as a cyclic cystine knot (CCK). doi.orgresearchgate.net In this topology, one disulfide bond passes through a macrocycle formed by the other two disulfide bonds and the connecting sections of the peptide backbone. uq.edu.au The standard disulfide connectivity for cyclotides is between the first and fourth, second and fifth, and third and sixth cysteine residues (Cys I-IV, Cys II-V, Cys III-VI). doi.org For this compound, this specific bonding pattern has been confirmed through analysis of its precursor protein and is foundational to its structural integrity. uniprot.org

Table 2: Disulfide Bond Connectivity in this compound

Cysteine PairPosition in Sequence (from Gly)ConnectivitySource
Cys I – Cys IVCys-5 – Cys-2029 – 43 (in precursor) uniprot.org
Cys II – Cys VCys-9 – Cys-2233 – 45 (in precursor) uniprot.org
Cys III – Cys VICys-14 – Cys-2738 – 50 (in precursor) uniprot.org

This knotted arrangement, combined with the circular backbone, confers the molecule's characteristic stability. doi.orgxiahepublishing.com

Advanced Spectroscopic Methods for Conformational Analysis

A variety of advanced spectroscopic techniques are employed to investigate the three-dimensional structure and conformation of cyclotides like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structures of small proteins and peptides in solution. windows.netuni-koeln.de It is particularly well-suited for cyclotides because their highly constrained and knotted structure ensures they remain well-ordered in a solution state, which is a prerequisite for high-resolution analysis. xiahepublishing.comwindows.net

The process of NMR structure determination involves several experiments:

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify and assign protons within each amino acid residue. tricliniclabs.com

NOESY (Nuclear Overhauser Effect Spectroscopy) detects protons that are close in space (less than 5-6 Å), providing the distance constraints necessary to calculate the folded three-dimensional structure. tricliniclabs.com

Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) correlate protons with their directly bonded nuclei (e.g., ¹³C or ¹⁵N), aiding in the assignment of backbone and side-chain atoms. tricliniclabs.com

While these are the standard and essential methods for elucidating the solution structure of cyclotides, specific, publicly available NMR structural data for this compound was not found in the reviewed sources. xiahepublishing.comwindows.net However, the general applicability of NMR remains the gold standard for this class of molecules. windows.net

Mass spectrometry (MS) is a crucial tool for the characterization of this compound, confirming its molecular weight, sequence, and disulfide bond arrangement. doi.orgnih.gov

Molecular Mass Determination: The molecular mass of native this compound has been determined as 3057 Da using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS. uniprot.org

Structural Confirmation: The presence of the three disulfide bonds is confirmed by reducing the bonds and alkylating the resulting free sulfhydryl groups. This chemical modification results in a predictable mass increase (e.g., +348.18 Da for alkylation with iodoacetamide), which is detected by MS. doi.orgresearchgate.net

Sequencing and Disulfide Mapping: Tandem MS (MS/MS) combined with enzymatic digestion is used to confirm the amino acid sequence. doi.org A partial reduction and differential alkylation strategy can be used to definitively map the disulfide bond connectivity, as has been demonstrated for the related Cliotide T2. nih.govnih.gov Furthermore, the fragmentation patterns in MS/MS spectra, particularly the cleavage at Xxx-Proline bonds, can serve as a diagnostic tool to rapidly identify and characterize cyclotides. doi.org

Table 3: Mass Spectrometry Findings for this compound

TechniqueFindingPurposeSource(s)
MALDI-TOF MS Molecular mass of 3057 DaPrimary identification and mass confirmation uniprot.orguq.edu.au
LC-MS/MS Characterization and sequencingDetailed structural analysis doi.org
Reductive Alkylation followed by MS Confirms the presence of 3 disulfide bondsVerifies the cysteine knot components doi.orgresearchgate.net
MS Profiling High expression in flowers and podsQuantifies tissue-specific distribution nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Determination

Intrinsic Stability and Resistance to Degradation in Biological Milieus

A defining characteristic of this compound, and cyclotides in general, is their exceptional stability. sci-hub.se This robustness is a direct consequence of the cyclic cystine knot (CCK) motif. doi.orgwindows.net The combination of a cyclized peptide backbone and the interlocking network of three disulfide bonds provides profound resilience against conditions that would typically denature or degrade other peptides. researchgate.netxiahepublishing.com

Research findings highlight this stability:

Thermal Stability: Cliotides have been shown to be remarkably heat-stable, with studies demonstrating that over 80% of these peptides survive incubation in boiling water. nih.govresearchgate.net

Chemical and Enzymatic Resistance: The compact, knotted structure protects the peptide backbone from cleavage by proteases, rendering cyclotides resistant to enzymatic degradation in various biological environments. doi.orgxiahepublishing.comwindows.net

Stability in Complex Matrices: The stability of cyclotides from C. ternatea has been confirmed even after being incorporated into consumer products such as teas and baked goods, where they were still detectable by mass spectrometry. uq.edu.au

This intrinsic stability makes cyclotides like this compound excellent candidates for development as scaffolds in drug design, where maintaining structural integrity is paramount. doi.orgsci-hub.se

Biosynthesis and Genetic Determinants of Cliotide T3

Precursor Gene Architecture and Evolutionary Origins

The genetic blueprint for Cliotide T3 is fundamentally different from that of cyclotides found in other plant families like Rubiaceae and Violaceae. nih.gov Research has revealed that cliotide precursors, including that of this compound, are chimeric, meaning they are composed of genetic material from different sources. nih.gov Specifically, the gene encoding the this compound precursor is a hybrid of an Albumin-1 gene and a cyclotide gene. nih.govntu.edu.sg

Unlike typical cyclotide precursors that feature an N-terminal propeptide (NTPP), the cliotide gene architecture consists of an endoplasmic reticulum (ER) signal sequence followed directly by the mature cyclotide domain. This is then followed by a short linker region and a C-terminal domain that is highly homologous to the Albumin-1 chain a (A1a) found in legumes. ntu.edu.sg The cliotide gene essentially replaces the Albumin-1 chain b (A1b) domain, which encodes an insecticidal peptide in plants like peas, with a cyclotide domain. pnas.org This unique gene arrangement suggests a novel evolutionary pathway for cyclotides within the Fabaceae family. nih.gov The prevailing hypotheses for this chimeric structure are either a rare event of horizontal gene transfer or a case of convergent evolution. nih.gov Recent genomic studies propose that an expansion of the albumin-1 gene family in C. ternatea enabled some loci to be "hijacked" for the production of these defense peptides, indicating a co-evolution of the cyclotide genes and the enzymes required for their processing. nih.gov

Cloning and sequencing of the precursor genes for several cliotides, including T3, have shown that they typically contain a single intron located within the ER signal peptide region, a feature consistent with other cysteine-rich peptide gene families. ntu.edu.sg

Table 1: Architecture of the this compound Precursor Gene

Genetic Domain Function Characteristics
ER Signal Sequence Targets the precursor protein to the endoplasmic reticulum. Contains a single intron. ntu.edu.sg
Mature this compound Domain The amino acid sequence that becomes the final, active peptide. Directly follows the signal sequence. ntu.edu.sg
Linker Region A short peptide sequence connecting the cliotide and A1a domains. Separates the two functional domains of the precursor. ntu.edu.sg

| Albumin-1 Chain a (A1a) Domain | A cysteine-rich domain homologous to legume albumins. | Replaces the C-terminal propeptide seen in other cyclotide families. ntu.edu.sg |

Enzymatic Pathways of Cyclization and Disulfide Bond Formation

The maturation of this compound involves two critical enzymatic processes: the formation of a cyclic backbone and the establishment of a specific disulfide bond pattern.

The key enzyme responsible for the head-to-tail cyclization of the peptide backbone is Butelase-1. wikipedia.orgnih.gov Butelase-1 is an asparaginyl endopeptidase (AEP) that functions as a peptide ligase. nih.govnih.gov It is recognized as the fastest and most efficient peptide ligase discovered to date. wikipedia.org The cyclization reaction is highly specific. Butelase-1 recognizes and cleaves a C-terminal recognition motif on the linear precursor peptide, which is typically Asn-His-Val or Asp-His-Val. google.comntu.edu.sg Following cleavage, the enzyme catalyzes the formation of a new peptide bond between the newly liberated C-terminus (an asparagine or aspartic acid residue) and the N-terminal amino acid of the mature peptide sequence, resulting in a circular structure. google.com

Concurrently with other maturation steps in the endoplasmic reticulum, the six conserved cysteine residues within the this compound sequence are oxidized to form three interlocking disulfide bonds. windows.net This creates a cystine knot topology, a structure that confers exceptional stability to the molecule. For this compound, the specific disulfide connectivity is between the first and fourth cysteine residues (Cys I-IV), the second and fifth (Cys II-V), and the third and sixth (Cys III-VI). uniprot.org This knotted arrangement, combined with the cyclic backbone, makes this compound highly resistant to thermal and chemical degradation.

Transcriptional Regulation of this compound Gene Expression

The expression of cyclotide genes in C. ternatea, including the gene for this compound, is regulated by factors related to plant defense and development. Analysis of the C. ternatea genome has identified an abundance of cis-regulatory elements (CREs) associated with responses to biotic and abiotic stress. uq.edu.au

Crucially, the expression of cyclotides is significantly upregulated by the application of key plant defense hormones, including jasmonate, ethylene, and salicylic (B10762653) acid. uq.edu.au This indicates that the transcription of the this compound gene is likely induced as part of the plant's defense mechanism against pathogens and herbivores. The presence of CREs related to seed development also suggests that expression is tied to specific developmental stages of the plant. uq.edu.au

However, the regulation of this compound levels is complex, as studies have shown that the abundance of the final peptide does not always correlate directly with the measured transcript levels. uq.edu.au This suggests that post-transcriptional and post-translational processes play a significant role in determining the final concentration of the active peptide in plant tissues. uq.edu.au

Post-Translational Modifications and Maturation Processes

The conversion of the initial gene transcript into the final, mature this compound peptide involves a precise sequence of post-translational modifications. nih.gov This journey begins once the precursor protein is directed into the endoplasmic reticulum by its signal peptide. nih.gov

The maturation pathway involves several key steps:

Signal Peptide Cleavage: The N-terminal 24-amino-acid signal peptide is cleaved off upon entry into the ER. uniprot.org

Disulfide Bond Formation: Within the oxidative environment of the ER, the three characteristic disulfide bonds of the cystine knot are formed. uniprot.orgresearchgate.net Enzymes such as protein-disulphide isomerases (PDIs) are believed to facilitate this correct folding. researchgate.net

Proteolytic Excision: The folded cyclotide domain is excised from the precursor. This involves the removal of the large C-terminal propeptide (the Albumin-1 domain), which for the this compound precursor is a 74-residue segment. uniprot.org

Backbone Cyclization: The final step is the head-to-tail ligation of the peptide backbone, catalyzed by Butelase-1. nih.gov This reaction forms a cyclopeptide bond between the N-terminal glycine (B1666218) and the C-terminal asparagine of the mature sequence. uniprot.org

Research has also shown that cliotide biosynthesis can involve 'fuzzy' processing, where a single gene precursor can give rise to multiple products through varied post-translational modifications, including deamidation, oxidation, hydroxylation, and truncation. ntu.edu.sg

Table 2: Post-Translational Processing of the this compound Precursor

Processing Event Description Location in Precursor (Amino Acid Positions) Result
Signal Peptide Cleavage Removal of the ER-targeting signal peptide. 1-24 Release of the proprotein into the ER.
Propeptide Cleavage Excision of the C-terminal propeptide (A1a domain). 54-127 Isolation of the linear, mature peptide sequence.
Disulfide Bond Formation Formation of three specific disulfide bridges. Cys(29)-Cys(43), Cys(33)-Cys(45), Cys(38)-Cys(50) Creation of the stable cystine knot motif.
Backbone Cyclization Formation of a peptide bond between the N- and C-termini. Between Gly(25) and Asn(53) Mature, cyclic this compound peptide.

Data sourced from UniProt entry C0HKG1. uniprot.org

Tissue-Specific Accumulation and Distribution Patterns in Clitoria ternatea

Mass spectrometry analysis of various plant parts has revealed that this compound is highly expressed in the flowers and pods, where it can account for a significant percentage of the total cyclotide content. ntu.edu.sgresearchgate.net More detailed analysis at the protein level confirms the presence of this compound in flowers, stems, shoots, leaves, and seeds. uniprot.org Interestingly, some studies report its absence from roots and root nodules. uniprot.org There is a minor discrepancy in the literature regarding its presence in pods, with some studies finding it highly expressed ntu.edu.sgresearchgate.net and another noting its absence at the protein level uniprot.org, which may reflect differences in plant accession, developmental stage, or extraction methodology. This differential expression suggests that this compound may have specialized defensive roles in the reproductive and aerial parts of the plant. nih.gov

Table 3: Distribution of this compound in Clitoria ternatea Tissues

Plant Tissue Presence of this compound (at protein level) Relative Abundance
Flowers Present uniprot.orgresearchgate.net High ntu.edu.sgresearchgate.net
Pods Discrepancy (Present ntu.edu.sgresearchgate.net / Absent uniprot.org) High (where detected) ntu.edu.sgresearchgate.net
Leaves Present uniprot.org Detected
Stems Present uniprot.org Detected
Shoots Present uniprot.org Detected
Seeds Present uniprot.org Detected
Roots Absent uniprot.org Not Detected

| Nodules | Absent uniprot.org | Not Detected |

Table 4: Mentioned Compounds

Compound Name
Albumin-1
Butelase-1
This compound
Ethylene
Jasmonate
Protein-disulphide isomerase

Mechanistic Investigations of Cliotide T3 Biological Activities in Pre Clinical Models

Cellular Activity and Membrane Interaction Studies

In Vitro Effects on Cellular Proliferation and Viability

Research has shown that Cliotide T3 possesses cytotoxic properties, affecting the viability of certain human cancer cell lines in laboratory settings. Specifically, its activity has been quantified against the HeLa cervical cancer cell line. ntu.edu.sgresearchgate.netxiahepublishing.com In these studies, this compound demonstrated a moderate cytotoxic effect, with a reported half-maximal inhibitory concentration (IC50) of 2.0 µM. ntu.edu.sgresearchgate.netxiahepublishing.com Further investigations have also pointed to cytotoxic effects of cliotides, including T3, on the A549 lung cancer cell line. researchgate.net

Table 1: In Vitro Cytotoxicity of this compound

Cell Line Description IC50 (µM) Reference(s)
HeLa Human Cervical Cancer 2.0 ntu.edu.sg, researchgate.net, xiahepublishing.com

Analysis of Membrane Permeabilization and Pore Formation

The primary mechanism by which cyclotides exert their biological effects, including cytotoxicity, is through direct interaction with and disruption of cellular membranes. researchgate.net The general model for cyclotide action involves the formation of pores in the cell membrane, which leads to the leakage of cellular contents and ultimately results in cell death. nih.govacs.orgresearchgate.net This process of membrane permeabilization is considered a key factor in their cytotoxic activity. researchgate.net The formation of these pores disrupts the normal integrity and homeostasis of the cell. nih.govxiahepublishing.com While this is the proposed mechanism for the cyclotide class, the process involves initial binding to the membrane, insertion into the lipid bilayer, and subsequent aggregation to form pore-like structures. nih.gov

Interactions with Model Lipid Membranes

The interaction of cyclotides with cell membranes is not random; it is often mediated by specific lipids. Studies on various cyclotides have revealed that they preferentially bind to membranes containing phosphatidylethanolamine (B1630911) (PE) lipids. nih.govresearchgate.netresearchgate.net This interaction is driven by a combination of electrostatic and hydrophobic forces. acs.org The binding to PE-containing lipid bilayers is a critical initiating step that facilitates the subsequent insertion into the membrane and the destabilization that leads to pore formation. researchgate.netnih.gov The amphipathic nature of cyclotides, which exposes both hydrophobic and hydrophilic patches on their surface, is crucial for these membrane interactions. acs.orgxiahepublishing.com

Antimicrobial Modulatory Effects

Spectrum of Activity Against Bacterial Strains (e.g., Escherichia coli)

Despite the broad antimicrobial activity reported for many members of the cyclotide family, this compound has demonstrated limited to no antibacterial efficacy in specific laboratory tests. researchgate.net As part of the Möbius subgroup of cliotides, T3 was tested against a panel of both Gram-negative and Gram-positive bacteria. nih.gov The results consistently showed that this compound was inactive against all tested strains, including Escherichia coli, Staphylococcus aureus, and Enterococcus faecalis, at concentrations up to 100 µM. ntu.edu.sgnih.gov

Table 2: Antimicrobial Spectrum of this compound

Bacterial Strain Gram Type Activity Reference(s)
Escherichia coli Negative Inactive (up to 100 µM) nih.gov
Pseudomonas aeruginosa Negative Inactive (up to 100 µM) ntu.edu.sg
Klebsiella pneumoniae Negative Inactive (up to 100 µM) ntu.edu.sg
Staphylococcus aureus Positive Inactive (up to 100 µM) nih.gov

Mechanisms of Action for Antimicrobial Properties

The established antimicrobial mechanism for many cyclotides involves the permeabilization of bacterial cell membranes. nih.gov This process is particularly effective against Gram-negative bacteria, where cyclotides are thought to bind to the outer membrane and form pores, causing a loss of cellular integrity and leading to cell death. nih.govacs.orgresearchgate.net This membrane disruption is a hallmark of antimicrobial peptides. nih.gov However, given the observed lack of significant bactericidal activity for this compound in specific assays, it does not appear to effectively employ this mechanism against the tested bacterial strains under the studied conditions. ntu.edu.sgresearchgate.netnih.gov This suggests that despite its structural similarity to other potent antimicrobial cyclotides, specific residues or structural nuances of this compound may hinder its ability to effectively bind to and disrupt bacterial membranes.

Receptor Binding and Protein Interaction Profiling

Ligand-Target Interaction Kinetics

The specific ligand-target interaction kinetics for this compound, such as association or dissociation constants for a particular molecular receptor, are not extensively detailed in current research literature. The primary mechanism of action described for cyclotides, including this compound, involves direct interaction with cellular membranes rather than classical receptor-ligand binding. nih.gov These cyclic peptides are known to bind with high affinity and selectivity to targets, which can include receptors or other proteins, but the specific intracellular or membrane-bound protein targets for this compound have not been fully elucidated. researchgate.netresearchgate.net

The interaction is largely governed by the peptide's physicochemical properties, which facilitate insertion into and disruption of the lipid bilayer of cell membranes. nih.gov This membrane interaction is a critical aspect of its biological activity. While detailed kinetic studies are lacking, the stable, cyclic cystine knot structure of cyclotides provides a rigid scaffold that is believed to be crucial for its selective and high-affinity interactions. researchgate.net

Potential Modulation of Endogenous Pathways

The primary described biological effect of this compound is the modulation of cell viability through membrane disruption. researchgate.netnih.gov As a cyclotide, its mode of action is principally linked to its ability to permeate and lyse cell membranes, a key feature of its natural role in plant defense. nih.govuniprot.org This leads to cytotoxic effects, as observed in preclinical models. researchgate.netnih.gov

The direct consequence of this compound's interaction with cell membranes is a loss of membrane integrity, which triggers a cascade of events leading to cell death. This mechanism is responsible for its observed cytotoxic activity against cancer cell lines and its potent insecticidal properties. nih.govresearchgate.net While some cyclotides have been shown to enter cells and target intracellular protein-protein interactions, specific endogenous pathways modulated by this compound following membrane transit have not been specifically identified. nih.gov Its activity is primarily characterized as a direct, disruptive effect on cellular structure rather than a subtle modulation of intracellular signaling pathways. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are crucial for understanding the biological functions of cyclotides like this compound. The bioactivity of these peptides is intrinsically linked to their unique structural features, such as their cyclic backbone, the knotted arrangement of disulfide bonds (the cyclic cystine knot motif), and the distribution of hydrophobic and hydrophilic residues on the peptide's surface. nih.govresearchgate.net

This compound is classified as a Möbius cyclotide, a subfamily characterized by a cis-proline in loop 5 that induces a twist in the peptide backbone. nih.govnih.gov This structural feature influences its biological activity profile when compared to other cyclotides. The primary mechanism of action for cyclotides is related to their ability to interact with and disrupt cell membranes, a function largely attributed to an exposed hydrophobic patch on their surface. nih.govresearchgate.net

Comparative studies of cliotides isolated from Clitoria ternatea provide significant SAR insights. For instance, the cytotoxic potency of different cliotides against HeLa cancer cells varies significantly, highlighting the role of specific amino acid sequences.

Table 1: Comparative Cytotoxicity of Cliotides Against HeLa Cells

Cliotide Subfamily IC50 (μM) Potency
Cliotide T1 Bracelet 0.6 High
Cliotide T4 Bracelet 0.6 High
This compound Möbius 2.0 Moderate
Cliotide T2 Möbius 8.0 Low

Data sourced from P. K. P. et al., 2011. nih.gov

Furthermore, SAR studies reveal a clear differentiation in the antimicrobial activities between cyclotide subfamilies. This compound and T2 (Möbius subfamily) were found to be inactive against a panel of Gram-positive and Gram-negative bacteria, whereas Cliotide T1 and T4 (bracelet subfamily) exhibited strong bactericidal activity, particularly against E. coli. nih.gov

Table 2: Antimicrobial Activity of Cliotides

Cliotide Subfamily Activity vs. E. coli
Cliotide T1 Bracelet Active
Cliotide T4 Bracelet Active
This compound Möbius Inactive
Cliotide T2 Möbius Inactive

Data sourced from P. K. P. et al., 2011. nih.gov

This stark difference in activity profiles indicates that the structural variations between the bracelet and Möbius subfamilies are critical determinants for the type of biological effect, with the bracelet structure favoring antimicrobial action and both structures permitting varying degrees of cytotoxicity. nih.gov

Advanced Analytical and Omics Methodologies for Cliotide T3 Research

Chromatographic Separation and Purification Techniques

The isolation and purification of Cliotide T3 from either natural sources or synthetic preparations is a critical first step for any downstream analysis. Chromatography, a powerful biophysical technique, separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. journalagent.comnih.gov Several chromatographic methods are indispensable in peptide research.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most prevalent method for purifying peptides. gilson.com This technique separates molecules based on their hydrophobicity. gilson.com The stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile, often with an ion-pairing agent like formic acid. scienggj.org Peptides bind to the non-polar column and are eluted by an increasing gradient of the organic solvent; more hydrophobic peptides are retained longer on the column. gilson.com For cyclotides like this compound, RP-HPLC is effective for separating the target peptide from linear or truncated forms. gilson.comscienggj.org

Other key techniques include:

Ion-Exchange Chromatography (IEX): This method separates proteins and peptides based on their net charge. nih.gov The stationary phase contains charged groups that reversibly bind molecules with the opposite charge. Elution is achieved by changing the pH or increasing the concentration of salt in the mobile phase.

Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size and shape. nih.gov The stationary phase consists of porous beads. Larger molecules that cannot enter the pores travel through the column faster, while smaller molecules are delayed.

Affinity Chromatography: This highly specific method uses a stationary phase with a resin that has a special binding affinity for the target peptide. gilson.com This could involve immobilized metal ions or specific antibodies to capture the peptide while impurities are washed away. gilson.com

Table 1: Typical RP-HPLC Parameters for Cyclotide Purification

ParameterTypical Value/ConditionDescription
Stationary Phase (Column)Acquity UPLC HSS T3, 1.8 µm, 2.1 mm x 100 mmA common reversed-phase column chemistry (C18) suitable for retaining and separating polar and non-polar molecules. scienggj.org
Mobile Phase AWater + 0.1% Formic AcidThe primary aqueous solvent. Formic acid is a modifier that improves peak shape and provides a source of protons for positive-ion mass spectrometry. scienggj.org
Mobile Phase BAcetonitrile + 0.1% Formic AcidThe organic solvent used to elute peptides from the column by increasing the hydrophobicity of the mobile phase. scienggj.org
GradientLinear gradient, e.g., 5% to 60% B over 30 minA gradual increase in the organic solvent concentration. Cyclotides typically elute between 25% and 55% acetonitrile. scienggj.org
Flow Rate0.3 - 1.0 mL/minThe speed at which the mobile phase moves through the column, affecting resolution and analysis time. journalagent.comscienggj.org
DetectionUV Absorbance at 214/280 nmPeptide bonds absorb light at ~214 nm, while aromatic amino acids (Trp, Tyr) absorb at ~280 nm, allowing for peptide detection. gilson.com

High-Resolution Mass Spectrometry for Peptide Identification and Quantification

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the definitive identification and accurate quantification of peptides. nih.gov When coupled with liquid chromatography (LC-MS), it provides unparalleled sensitivity and specificity. nih.gov For a peptide like this compound, HRMS can confirm its identity by providing a highly accurate mass measurement, often within a few parts per million (ppm) of the theoretical mass. au.dk

The process typically involves:

Ionization: Peptides eluting from the LC column are ionized, most commonly using electrospray ionization (ESI), which is a soft ionization technique that preserves the intact peptide and can produce multiply charged ions. au.dk

Mass Analysis (MS1): The instrument measures the mass-to-charge ratio (m/z) of the intact peptide ions with high resolution. For cyclotides, which have a mass of 2500-4000 Da, this results in a characteristic pattern of multiply charged ions (e.g., +2, +3, +4). scienggj.org

Isolation and Fragmentation (MS/MS): A specific precursor ion (one of the m/z values corresponding to the peptide) is selected and fragmented inside the mass spectrometer, typically through collision-induced dissociation (CID).

Fragment Ion Analysis (MS2): The instrument then measures the m/z of the resulting fragment ions. This fragmentation pattern creates a "fingerprint" that is unique to the peptide's amino acid sequence and can be used to confirm its identity.

HRMS is also critical for quantification, allowing for the precise measurement of peptide abundance in complex biological samples. nih.govnih.gov This is essential for studying how this compound levels change under different conditions.

Table 2: Key HRMS Parameters for this compound Analysis

ParameterTypical Setting/ModePurpose in this compound Analysis
Mass AnalyzerQuadrupole Time-of-Flight (Q-ToF), OrbitrapProvides the high mass accuracy and resolution needed to distinguish this compound from other molecules with very similar masses. au.dk
Ionization ModePositive Electrospray Ionization (ESI+)Peptides readily accept protons, making this the standard mode for sensitive detection. au.dk
MS1 Scan Range (m/z)500 - 3500Chosen to encompass the expected multiply charged ions for a peptide in the 2.5-4.0 kDa mass range. scienggj.org
Acquisition ModeData-Dependent Acquisition (DDA)Automatically triggers MS/MS fragmentation on the most intense precursor ions detected in an MS1 scan, enabling identification. scienggj.org
Collision EnergyRamped (e.g., 15-90 eV)Applying a range of energies ensures efficient fragmentation across the entire peptide backbone to generate a rich MS/MS spectrum for identification. scienggj.org
Internal StandardLockmass (e.g., Leu-enkephalin)A known compound is continuously measured to correct for any instrumental drift, ensuring high mass accuracy throughout the analysis. scienggj.org

Proteomic Approaches to Identify this compound Binding Partners and Interactomes

Understanding the function of this compound requires identifying the proteins it interacts with in a biological system. Proteomics offers several powerful, large-scale approaches to map these protein-protein interactions and define the peptide's interactome. nih.gov

Affinity Purification-Mass Spectrometry (AP-MS): This is a gold-standard method for identifying direct and indirect binding partners. umich.edu In a typical AP-MS experiment for this compound, a "bait" version of the peptide would be synthesized with a tag (e.g., biotin). This tagged peptide is introduced into a cell lysate. It and its bound proteins are then "pulled down" from the lysate using a resin that binds the tag (e.g., streptavidin beads). After washing away non-specific proteins, the entire complex is eluted, and the co-purified proteins are identified by mass spectrometry. umich.edunih.gov Computational analysis is then used to distinguish true interaction partners from non-specific background binders. umich.edu

Proteomic Peptide-Phage Display (ProP-PD): This innovative technique can screen for interactions across the entire proteome. diva-portal.org It involves creating a library of phages, each displaying a different short peptide from the human proteome's disordered regions on its surface. diva-portal.org This library can be screened against a purified, labeled this compound to "fish out" phages that display a binding peptide sequence. This method not only identifies the interacting protein but also pinpoints the specific binding site (motif) at amino acid resolution. diva-portal.orgplos.org

Other methods like the Yeast Two-Hybrid (Y2H) system can also be adapted to screen for interactions, where a positive signal (e.g., cell growth) indicates an interaction between the peptide "bait" and a protein "prey" from a library. nih.gov

Table 3: Comparison of Proteomic Methods for Interactome Analysis

MethodPrincipleAdvantages for this compound ResearchLimitations
Affinity Purification-Mass Spectrometry (AP-MS)A tagged this compound "bait" is used to capture binding partners from cell lysate for MS identification. umich.eduIdentifies interactions in a near-native context; can capture entire protein complexes.Requires careful optimization to reduce non-specific binders; may miss transient or low-affinity interactions. umich.edu
Proteomic Peptide-Phage Display (ProP-PD)A library of proteome-derived peptides displayed on phages is screened for binding to this compound. diva-portal.orgProteome-wide scale; identifies the specific binding site; can detect low-affinity interactions. diva-portal.orgplos.orgIn vitro method may not fully represent in vivo conditions; interactions are outside the context of the full-length folded protein. plos.org
Yeast Two-Hybrid (Y2H)Interaction between this compound (bait) and a protein (prey) in a yeast cell activates a reporter gene. nih.govHigh-throughput screening of large libraries; detects in vivo interactions within the yeast cell nucleus.High rate of false positives and negatives; interactions must occur in the yeast nucleus, which may not be the relevant cellular location. nih.gov

Metabolomic Profiling of Biological Systems in Response to this compound

Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system. metwarebio.com It provides a direct functional readout of cellular activity and can reveal the systemic biological impact of a compound like this compound. metwarebio.complos.org By comparing the metabolic profile of a system (e.g., cells, tissues, or biofluids) before and after exposure to this compound, researchers can identify metabolic pathways that are perturbed by the peptide. nih.gov

Untargeted Metabolomics is a common strategy that aims to measure as many metabolites as possible in a sample to provide a comprehensive and unbiased snapshot of the metabolome. metwarebio.com The typical workflow involves:

Sample Preparation: Extraction of metabolites from biological samples (e.g., cells treated with and without this compound).

Data Acquisition: Samples are analyzed using LC-HRMS, which separates the complex mixture of metabolites and measures their accurate masses. au.dkfrontiersin.org Data is often collected in both positive and negative ionization modes to maximize the number of detected compounds. au.dk

Data Processing: Sophisticated software aligns chromatograms, detects metabolic features (a unique m/z at a specific retention time), and performs initial quantification.

Statistical Analysis: Multivariate statistical methods, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), are used to identify metabolites that differ significantly between the control and this compound-treated groups. frontiersin.org

Biomarker Identification and Pathway Analysis: Significantly altered features are identified by matching their accurate mass and MS/MS fragmentation spectra to metabolite databases. These identified metabolites are then mapped to metabolic pathways to understand the biological processes affected by this compound.

This approach can uncover novel biomarkers and provide critical insights into the peptide's mechanism of action by revealing downstream effects on cellular metabolism. metwarebio.com

Table 4: General Workflow for Untargeted Metabolomic Profiling

StepObjectiveKey Techniques/Tools
1. Experimental DesignTo plan a robust experiment with proper controls and replication.Treatment groups (this compound), control groups (vehicle), quality control (QC) samples, biological replicates. au.dk
2. Sample ExtractionTo efficiently extract a broad range of small molecule metabolites.Solvent precipitation (e.g., with cold methanol/acetonitrile) to quench metabolism and precipitate proteins.
3. LC-HRMS AnalysisTo separate and detect thousands of metabolic features.UPLC coupled to a Q-ToF or Orbitrap mass spectrometer; reversed-phase or HILIC chromatography. au.dkfrontiersin.org
4. Data AnalysisTo identify and quantify metabolites that are significantly altered by this compound.PCA, OPLS-DA, Volcano plots, t-tests for statistical significance. frontiersin.org
5. Biological InterpretationTo understand the functional consequences of the observed metabolic changes.Metabolite databases (e.g., KEGG, HMDB), pathway analysis software (e.g., MetaboAnalyst).

Synthetic and Recombinant Production Strategies for Research Applications

Solid-Phase Peptide Synthesis (SPPS) and Ligation Approaches

Total chemical synthesis offers a direct route to producing Cliotide T3, providing precise control over the amino acid sequence. The primary method used is Solid-Phase Peptide Synthesis (SPPS), followed by a crucial cyclization step. researchgate.netmedsci.org

The process begins with the stepwise assembly of the linear peptide precursor on an insoluble polymer resin. bachem.com This is typically achieved using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. In this approach, the C-terminal amino acid is first anchored to the resin. medsci.org The synthesis cycle involves the removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, followed by the coupling of the next Fmoc-protected amino acid. This cycle is repeated until the full-length linear precursor of this compound is assembled. bachem.com

Once the linear peptide is synthesized and cleaved from the resin, the most critical and challenging step is the head-to-tail cyclization. This can be accomplished through two main ligation strategies:

Native Chemical Ligation (NCL): This method involves the synthesis of a linear precursor with a C-terminal thioester. The unprotected peptide undergoes an intramolecular reaction in solution, where the N-terminal cysteine attacks the C-terminal thioester, forming a native peptide bond and thus cyclizing the backbone. researchgate.netnih.gov

Enzymatic Ligation: A highly efficient alternative involves using specific enzymes to catalyze the cyclization. Notably, the enzyme butelase 1, an asparaginyl endopeptidase discovered in Clitoria ternatea (the plant that naturally produces this compound), is exceptionally effective at catalyzing peptide backbone cyclization. uva.nlnih.gov This enzymatic approach can offer high yields and specificity, mimicking the final step of the natural biosynthetic pathway. uva.nl

Following cyclization, the peptide must be folded under specific oxidative conditions to ensure the correct formation of the three disulfide bonds that create the characteristic cystine knot topology. researchgate.net

Phase Step Description
Synthesis Fmoc-SPPS Stepwise addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid resin to create the linear this compound precursor. bachem.com
Cleavage Resin Cleavage The completed linear peptide is chemically cleaved from the solid support.
Cyclization Ligation The linear peptide's head and tail are joined. This can be achieved via Native Chemical Ligation (NCL) or more efficiently using enzymatic methods with ligases like butelase 1. researchgate.netuva.nl
Folding Oxidative Folding The cyclic peptide is placed in a redox environment to facilitate the correct formation of the three essential disulfide bonds, creating the stable cystine knot. researchgate.net

Recombinant Expression in Heterologous Systems for Yield Optimization

While chemical synthesis provides precision, it can be costly and complex for large-scale production. Recombinant expression in microbial hosts like the bacterium Escherichia coli is a common alternative for producing peptides and proteins. nih.govmdpi.com This method involves introducing the gene encoding the this compound precursor into the host organism, which then transcribes and translates the genetic information to produce the peptide.

However, producing complex, disulfide-bonded cyclic peptides like this compound in bacterial systems is challenging. uq.edu.au Often, the peptide is produced in the insoluble fraction of the cell as inclusion bodies. mdpi.com This necessitates additional steps of cell lysis, solubilization of the inclusion bodies (often using strong denaturants), and a carefully controlled refolding process to achieve the correct three-dimensional structure. mdpi.com The yield of correctly folded, active peptide can be low after these downstream processing steps. mdpi.com Despite these hurdles, E. coli remains an attractive system due to its rapid growth, low cost, and well-understood genetics. mdpi.com Optimization of expression conditions, co-expression of folding chaperones, and testing different fusion protein strategies are common approaches to improve yields.

System Advantages Challenges
E. coli High yield of initial peptide expression, rapid growth cycles, low-cost media, well-established genetic tools. mdpi.comPeptide often expressed in insoluble inclusion bodies, requiring complex solubilization and refolding protocols. mdpi.com Lack of post-translational machinery for efficient cyclization and disulfide bond formation. uq.edu.au

In-Planta Production Systems and Genetic Engineering for Enhanced Expression

Given the challenges of both chemical synthesis and microbial expression, using plants themselves as bioreactors, a practice known as "plant molecular farming," is a promising strategy for cyclotide production. nih.govresearchgate.net Expressing this compound in its native plant, Clitoria ternatea, or in a model plant system like Nicotiana benthamiana, offers the advantage of utilizing the plant's natural cellular machinery for correct folding, disulfide bond formation, and cyclization. uq.edu.auresearchgate.net

Research shows that the expression of cliotides is tissue-specific. In C. ternatea, this compound is most highly expressed in the flowers and pods, where it, along with Cliotide T2, can constitute over 70% of the total cyclotide content. nih.govresearchgate.net This suggests that harvesting these specific tissues could maximize the yield of natural this compound. researchgate.net

Genetic engineering can further enhance expression levels. Strategies include:

Promoter Selection: Using strong, tissue-specific promoters to drive high levels of expression in desired plant parts.

Inhibitor Silencing: Identifying and silencing genes that may negatively regulate cyclotide production. For instance, a cystatin (a type of protease inhibitor) named CtCys6 found in C. ternatea has been shown to inhibit the maturation of cyclotides. Silencing this gene could potentially lead to an increase in the accumulation of the final, active peptides. uq.edu.au

These approaches aim to create optimized plant-based factories for the sustainable and cost-effective production of correctly folded this compound. nih.gov

Plant Tissue Relative Expression of this compound Reference
FlowersHigh (>70% of total cyclotides, with T2) nih.gov, researchgate.net
PodsHigh (>70% of total cyclotides, with T2) nih.gov, researchgate.net
SeedsLow (other cliotides are dominant) nih.gov, researchgate.net
Other TissuesPresent but not dominant nih.gov

Design and Engineering of this compound-Based Scaffolds for Bioactive Peptide Grafting

This tolerance to sequence substitution makes the this compound framework an ideal platform for "grafting." sci-hub.se In this approach, the sequence of a smaller, bioactive peptide—which may be unstable on its own—is engineered into one of the loops of the this compound scaffold. The resulting chimeric peptide retains the stability of the cyclotide framework while displaying the biological activity of the grafted epitope. sci-hub.senih.gov

This strategy has been proposed for designing novel peptide-based therapeutics. By grafting peptides with known functions (e.g., anticancer or antimicrobial peptides) onto the this compound scaffold, their stability and cell permeability can be enhanced, potentially improving their pharmacokinetic properties. sci-hub.se The inherent stability of the scaffold makes it a versatile tool for drug design and chemical biology applications. nih.gov

Property of the Cliotide Scaffold Implication for Bioactive Peptide Grafting Reference
High Structural Stability Confers resistance to heat and proteases to the grafted peptide, increasing its half-life. sci-hub.se, nih.gov
Cyclic Cystine Knot (CCK) Core Provides a rigid, structurally constrained framework. sci-hub.se
Sequence Plasticity in Loops Allows for the insertion of diverse bioactive peptide sequences without disrupting the core structure. xiahepublishing.com, researchgate.net
Cell-Penetrating Properties Can help deliver the grafted peptide across cellular membranes to its intracellular target. sci-hub.se

Ecological and Evolutionary Context of Cliotide T3

Role of Cliotide T3 in Plant-Herbivore and Plant-Pathogen Interactions

The primary natural function of cyclotides is believed to be in host defense, protecting the plant against pests and pathogens. nih.govpnas.org this compound, as a member of this peptide family, participates in these defensive strategies, primarily through interactions with herbivores. uniprot.org

The most prominent defensive role of this compound is its insecticidal activity. pnas.orgwikipedia.org The cyclotide Cter M, which has been identified as this compound, is the principal active ingredient in Sero-X®, a commercially registered bio-insecticide in Australia. nih.govresearchgate.netresearchgate.net This insecticide is used on cotton and other crops to control significant insect pests. researchgate.net Laboratory studies have confirmed that Cter M is effective at slowing growth and causing mortality in the larvae of the moth Helicoverpa armigera (cotton bollworm). pnas.orgresearchgate.net The mechanism of action for cyclotides often involves the disruption of cell membranes in the insect gut after ingestion, leading to cell lysis. pnas.orgnih.gov

In the context of plant-pathogen interactions, the role of this compound is more nuanced. As a member of the Möbius subgroup, this compound was tested for antibacterial properties against a panel of five bacterial strains. nih.gov The results showed it was inactive against both Gram-positive (Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae) bacteria at concentrations up to 100 μM. nih.govuniprot.org This is in contrast to some other cliotides, particularly from the cationic bracelet subfamily, which show potent activity specifically against Gram-negative bacteria. nih.govnih.gov

Despite its lack of direct antibacterial effects in these assays, this compound does exhibit other membrane-disrupting capabilities, including cytotoxic effects against HeLa cells and hemolytic (red blood cell-lysing) activity, although the hemolytic activity is moderate compared to other cyclotides. nih.govuniprot.orgntu.edu.sg These membrane-active properties are characteristic of the cyclotide family and are central to their defensive functions. nih.gov

ActivityTarget Organism/CellResult for this compound / Cter M
InsecticidalHelicoverpa armigera (Moth larvae)Effective; slows growth and causes mortality. researchgate.netpnas.orgresearchgate.net
AntibacterialE. coli, K. pneumoniae, P. aeruginosa (Gram-negative)Inactive at concentrations up to 100 μM. nih.govuniprot.org
AntibacterialS. aureus, E. faecalis (Gram-positive)Inactive at concentrations up to 100 μM. nih.gov
CytotoxicHeLa (Human cancer cells)Moderate activity (IC50 of 2.0 μM). nih.govntu.edu.sg
HemolyticHuman erythrocytesModerate activity (HD50 of 13.1 μM). nih.gov

Table 2: Summary of defensive and related bioactivities of this compound.

Evolutionary Trajectories of Cyclotide Genes in the Fabaceae Family

The evolutionary origin of cyclotide genes in the Fabaceae family is unique and represents a striking case of convergent evolution. researchgate.netnih.govrsc.org Unlike in the Rubiaceae and Violaceae plant families, where cyclotides are produced from dedicated, multi-domain precursor genes, the cyclotides in Clitoria ternatea have evolved from a completely different genetic background. pnas.orgpnas.org

Research has revealed that the genes for cliotides, including this compound, are chimeric. nih.govnih.gov They are embedded within the precursor genes of albumin-1, a protein typically involved in nutrient storage and defense in legumes. nih.govpnas.org In this unusual genetic arrangement, the domain that would normally encode the albumin-1 chain b (A1b) has been replaced by a cyclotide domain. nih.govnih.govpnas.org This process has been described as a "gene hijacking" event, where the cyclotide-encoding sequence has been integrated into an existing gene architecture. nih.govsydney.edu.au

This evolutionary leap was facilitated by several key steps. First, a massive expansion of the albumin-1 gene family occurred in the C. ternatea genome, with an 8 to 40-fold increase compared to other grain legumes. researchgate.netnih.govsydney.edu.au This expansion created additional gene loci that could then undergo diversification without compromising the original function of the albumin genes. researchgate.net

A crucial co-evolutionary step was the neofunctionalization of an enzyme essential for cyclization: asparaginyl endopeptidase (AEP). researchgate.netnih.gov An ancestral hydrolytic AEP underwent gene duplication and mutation events, resulting in new AEPs that acquired the ability to function as peptide ligases, which are required to catalyze the head-to-tail cyclization of the peptide backbone. researchgate.netnih.govresearchgate.net

The discovery of this distinct evolutionary pathway—the replacement of an existing defense peptide domain (A1b) with a more stable, cyclic one (cyclotide)—is unique to C. ternatea among cyclotide-producing plants. nih.gov The disjointed phylogenetic distribution of cyclotides across distantly related plant families (Fabaceae, Violaceae, Rubiaceae, etc.) and their varied precursor structures strongly support the hypothesis that these peptides have arisen independently multiple times through convergent evolution. researchgate.netfrontiersin.orgresearchgate.net The enhanced defensive capabilities conferred by the ultrastable cyclotide structure likely provided a significant evolutionary advantage, driving the retention and diversification of these hijacked genes. pnas.orgresearchgate.net

Future Directions and Methodological Frontiers in Cliotide T3 Research

Discovery of Novel Biological Targets and Signalling Pathways

While the primary mechanism of action for many cyclotides, including likely Cliotide T3, is membrane disruption, future research must delve deeper to identify more specific molecular interactions and signaling pathways. The general model suggests that cyclotides interact with cell membranes, particularly those rich in phosphatidylethanolamine (B1630911), leading to pore formation and subsequent cell death. nih.govresearchgate.net This has been observed in the bactericidal activity of cliotides from C. ternatea, which is attributed to the disruption of the outer membrane of Gram-negative bacteria. researchgate.net this compound has demonstrated cytotoxic effects against HeLa cancer cells, indicating its potential in oncology research. sci-hub.seresearchgate.net

Future investigations should aim to move beyond this general model and explore whether this compound interacts with specific membrane proteins or receptors that could trigger downstream signaling cascades. For instance, some cyclotides are known to target G-protein coupled receptors. mdpi.com Research could explore if this compound exhibits similar properties. Furthermore, the immunostimulatory activities observed in some cationic cliotides, which lead to the upregulation of cytokines and chemokines like RANTES, MIP-1β, and TNF-α, suggest a potential interaction with immune cell signaling pathways that warrants investigation for this compound. windows.net

A critical area of inquiry will be to elucidate the signaling pathways that are modulated by this compound in cancer cells. Studies on the thyroid hormone T3 (triiodothyronine), a different molecule, have shown it can trigger proliferation in breast cancer cells through the upregulation of the 1,4,5-trisphosphate receptor 3 and subsequent modulation of cellular Ca2+ signaling. nih.gov While chemically distinct, these findings provide a conceptual framework for investigating whether this compound could also influence intracellular calcium levels or other second messenger systems to exert its cytotoxic effects. Unraveling these specific interactions will be paramount for understanding its full biological activity and for any potential therapeutic applications.

Development of Advanced Imaging and Detection Techniques for this compound in Vivo

To understand the in vivo behavior of this compound, including its biodistribution, target engagement, and pharmacokinetics, the development of advanced imaging and detection techniques is essential. Currently, there are no specific imaging methods developed for this compound. However, research on other cyclotides provides a clear roadmap for future endeavors.

A promising approach is the use of molecular imaging techniques such as Positron Emission Tomography (PET). A study on an engineered cyclotide, MCo-CVX-5c, demonstrated the potential of this strategy. nih.gov The cyclotide was labeled with a copper-64 ([⁶⁴Cu]) radioisotope and used to successfully image tumors expressing the CXCR4 receptor in vivo, showing high specificity and retention. nih.govresearchgate.netnih.govresearchgate.net This methodology could be adapted for this compound, potentially by conjugating it to a chelator like DOTA for radiolabeling. Such a tool would be invaluable for non-invasively tracking the molecule's accumulation in different tissues and tumors.

Fluorescent labeling is another avenue for developing in vivo detection methods. By attaching a fluorescent dye to this compound, it would be possible to visualize its interaction with cells and tissues using techniques like fluorescence microscopy. This could provide high-resolution spatial information on its subcellular localization and interaction with membrane components.

The development of these imaging tools will be critical for preclinical studies, enabling researchers to visualize whether this compound preferentially accumulates at sites of disease and to monitor its effects in real-time within a living organism.

Computational Modeling and Simulation for Structure-Function Prediction

Computational modeling and simulation are powerful tools for predicting the structure-function relationships of peptides like this compound, offering insights that can guide experimental work. As a member of the Möbius subfamily of cyclotides, this compound's structure is characterized by a cis-proline in loop 5, which induces a twist in the peptide backbone. nih.govresearchgate.netnih.gov

Future research can leverage homology modeling to generate high-resolution 3D structures of this compound, using the known structures of other Möbius cyclotides like kalata B1 as templates. plos.orgnih.gov These models can then be used for molecular dynamics (MD) simulations to study its behavior in different environments, such as in aqueous solution or embedded within a lipid bilayer. MD simulations can provide dynamic insights into how this compound interacts with membrane phospholipids, revealing the key residues involved in binding and the conformational changes that lead to membrane permeabilization.

Quantitative structure-activity relationship (QSAR) studies can also be employed to correlate the physicochemical properties of this compound with its biological activity. plos.org By systematically modifying the amino acid sequence of this compound in silico and calculating descriptors related to properties like lipophilicity and electrostatic surface potential, researchers can build predictive models of its cytotoxic or antimicrobial potency. plos.org This approach can help in designing new this compound analogs with enhanced activity or improved selectivity. Such computational approaches will be instrumental in rationally designing future experiments and in optimizing the properties of this compound for various applications.

Exploration of Self-Assembly and Nanostructural Properties for Research Tool Development

A fascinating and underexplored area of cyclotide research is their ability to self-assemble into well-ordered nanostructures. It has been shown that cyclotides can aggregate to form stable nanotubes. nih.govacs.org This self-assembly is driven by the unique cyclic cystine knot structure, which forces hydrophobic residues to be exposed on the surface, promoting intermolecular interactions. nih.gov These peptide nanotubes have been found to be remarkably stable, withstanding high temperatures. nih.gov

The self-assembling properties of this compound could be harnessed for the development of novel research tools. For instance, this compound nanotubes could serve as scaffolds for the presentation of bioactive epitopes or as delivery vehicles for other molecules. The formation of these nanostructures is a process akin to crystal growth, and understanding the molecular parameters that drive this assembly is crucial. rsc.org Studies on other self-assembling peptides, like lanreotide, have shown that specific aromatic residues and the spatial arrangement of hydrophilic and hydrophobic regions are key to forming well-defined nanotubes. nih.gov

Future research should focus on characterizing the self-assembly of this compound under different conditions (e.g., pH, concentration) and elucidating the precise molecular interactions that govern this process. Techniques such as cryo-electron microscopy (cryo-EM) and small-angle X-ray scattering (SAXS) could be employed to visualize the resulting nanostructures in high resolution. frontiersin.orgrcsb.org By understanding and controlling the self-assembly of this compound, it may be possible to create novel biomaterials and research tools with tailored properties.

Integration with Systems Biology Approaches for Comprehensive Mechanistic Understanding

To gain a holistic understanding of this compound's role in its native biological context and its effects on complex biological systems, an integration with systems biology approaches is necessary. This involves moving beyond the study of the isolated molecule to considering its interactions within a network of genes, proteins, and metabolic pathways.

A key aspect of a systems biology approach to this compound would be to investigate its biosynthesis and regulation within Clitoria ternatea. Research has revealed that cliotides have an unusual biosynthetic origin, with the mature cyclotide domain being embedded within an albumin precursor protein. pnas.org The precursor gene for this compound has a chimeric structure, with elements from both albumin and cyclotide genes, suggesting a novel evolutionary pathway. researchgate.netnih.gov Understanding the transcriptional regulation of this gene, the post-translational processing of the precursor protein by enzymes like asparaginyl endopeptidases (e.g., butelase-1), and the factors that control the tissue-specific expression of this compound (which is highly expressed in flowers and pods) are all critical components of a systems-level understanding. nih.govuq.edu.aunih.govntu.edu.sg

Q & A

Q. What ethical considerations arise when conducting cytotoxicity studies of this compound on human cell lines?

  • Methodological Answer : Follow institutional review board (IRB) protocols for cell line sourcing (e.g., informed consent for donor-derived cells). Prioritize in vitro models before progressing to animal studies, adhering to the 3Rs (Replacement, Reduction, Refinement) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.